1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene
Overview
Description
1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene, commonly known as Sulindac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of several inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Sulindac is known for its anti-inflammatory, analgesic, and antipyretic properties, which make it an effective treatment option for pain and inflammation.
Scientific Research Applications
Synthesis of Polymers with Functional Groups
An improved method for preparing sulfochlorinated, macroporous poly(styrene-co-divinylbenzene) involves using dried, commercially available sulfonic acid cation exchange resins. This method facilitates the synthesis of polymers with primary and secondary sulfonamides, sulfonylhydrazine, sulfinic acid, and thiol groups, highlighting the versatile applications of such compounds in material science and engineering (D. Emerson & S. O. Ifalade, 2005).
Asymmetric Catalysis
1,2‐Bis((R)‐tert‐Butylsulfinyl)benzene, a compound related to the chemical structure of interest, is utilized as a ligand in asymmetric catalysis. This application demonstrates the role of sulfinyl-substituted compounds in facilitating enantioselective chemical transformations, critical for the pharmaceutical industry (J. Liao & Peng Cao, 2013).
Generation of Cyclobutylmagnesium Carbenoids
Treatment of 1-chlorocyclobutyl p-tolyl sulfoxides with Grignard reagents at low temperatures leads to the formation of cyclobutylmagnesium carbenoids. These intermediates react with various nucleophiles to produce multi-substituted cyclobutanes, showcasing the potential of sulfinyl-containing compounds in organic synthesis and the generation of complex molecular architectures (T. Satoh et al., 2011).
Biological Activity
Studies on derivatives of 4-methylbenzene-1-sulfonyl compounds, closely related to the compound of interest, have shown bactericidal and fungicidal activities. These findings highlight the potential of sulfonyl-substituted compounds in developing new antimicrobial agents, indicating a broad spectrum of activity against various microorganisms (S. Konovalova et al., 2021).
Synthesis of High-Purity Isomers
The strategic use of sulfonyl chloride for the synthesis of high-purity chloro-difluorobenzenes illustrates the utility of sulfinyl and sulfonyl groups in directing fluorine substitution. This technique is crucial for producing intermediates used in pharmaceuticals and agrochemicals, emphasizing the role of sulfinyl-containing compounds in the synthesis of high-purity chemical entities (R. Moore, 2003).
properties
IUPAC Name |
1-(1-chlorocyclobutyl)sulfinyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-9-3-5-10(6-4-9)14(13)11(12)7-2-8-11/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIJGSBUPSBDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2(CCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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